molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazine CAS No. 173850-51-6

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

Cat. No.: B062935
CAS No.: 173850-51-6
M. Wt: 181.23 g/mol
InChI Key: PHLMNRYXLHHLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylisoxazol-3-yl)methyl]piperazine is a high-value, multifunctional piperazine derivative extensively utilized as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure combines a piperazine ring, a privileged scaffold known for conferring favorable pharmacokinetic properties and binding to diverse biological targets, with a 5-methylisoxazole moiety, a heterocycle often associated with enhanced metabolic stability and specific target engagement. This molecular architecture makes it an exceptionally versatile building block for the design and synthesis of novel compounds, particularly those targeting the central nervous system (CNS), such as potential ligands for serotonin (5-HT), dopamine, and histamine receptors. Researchers leverage this compound to develop new chemical entities for investigating neurological pathways, psychiatric disorders, and cognitive functions. Furthermore, its application extends to the development of antimicrobial and anticancer agents, where the piperazine-isoxazole linkage can be optimized for improved potency and selectivity. The methylisoxazole group serves as a bioisostere for other aromatic systems, allowing for fine-tuning of lipophilicity, solubility, and electronic characteristics of the final molecule. Supplied as a high-purity compound, it is intended for use in lead optimization, structure-activity relationship (SAR) studies, and library synthesis to accelerate the discovery of new bioactive molecules.

Properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMNRYXLHHLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407107
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-51-6
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

WAY-652435 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Substituent Effects on Piperazine Conformation

  • 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine Derivatives (Compounds I–III):
    These compounds exhibit chair conformations in their piperazine rings, with equatorial positioning of the benzodioxolylmethyl substituent. The benzodioxole ring adopts an envelope conformation, contrasting with the planar isoxazole in 1-[(5-methylisoxazol-3-yl)methyl]piperazine. Fluorine and chlorine substituents on the benzoyl group (e.g., 3,4-CFPP) enhance crystallinity and intermolecular interactions compared to the methylisoxazole group .

  • 1-(2-Methoxyphenyl)piperazine Derivatives :
    The 2-methoxy group induces axial-equatorial isomerism in the piperazine ring, affecting receptor binding. For example, 1-(2-methoxyphenyl)piperazine derivatives show high affinity for serotonin (5-HT1A) receptors due to enhanced π-π stacking, unlike the P2Y12 selectivity of the target compound .

Heterocyclic Substituents

  • Thiadiazole and Pyrazole Derivatives :
    Compounds like 1-(5-nitroaryl-1,3,4-thiadiazol-2-yl)piperazine (5a-b) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine feature bulkier heterocycles. These substituents reduce solubility but improve metabolic stability compared to the smaller isoxazole ring in the target compound .

Receptor Selectivity

  • P2Y12 Inhibition: The methylisoxazole group in this compound enables selective P2Y12 antagonism, critical for antiplatelet effects. In contrast, 1-(4-chlorophenyl)piperazine derivatives show non-selective 5-HT1B/1A receptor modulation .
  • 5-HT Receptor Affinity :
    Substituents like 2-methoxy (e.g., 1-(2-methoxyphenyl)piperazine) or 3-trifluoromethylphenyl enhance 5-HT1A binding (Ki < 10 nM), whereas the target compound lacks significant serotonergic activity .

Anticancer Activity

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) :
    These derivatives exhibit potent cytotoxicity against hepatic (IC50: 2.1–8.7 μM) and breast cancer (IC50: 3.5–9.4 μM) cell lines. The 4-chlorobenzhydryl group enhances lipophilicity and membrane penetration, unlike the hydrophilic isoxazole in the target compound .

Tubulin Modulation

  • Benzimidazole-Piperazine Hybrids :
    Methyl or chloro substituents at the R2 position (e.g., compound 7c) improve tubulin polymerization inhibition by 30–50% compared to unsubstituted analogs. The methylisoxazole group in the target compound may occupy a distinct hydrophobic pocket in tubulin .

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL) Reference
This compound 78–80* 1.8 12.5 (PBS)
1-(4-Fluorophenyl)piperazine 79.8–80.5 2.3 8.2 (EtOH)
1-(2,4-Dichlorophenyl)piperazine 91.4–92.1 3.1 1.5 (DMSO)
1-(3-Trifluoromethylphenyl)piperazine 65–67 2.9 4.8 (DCM)

*Predicted based on analogs in .

Biological Activity

1-[(5-Methylisoxazol-3-yl)methyl]piperazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H12N4O
  • CAS Number : 173850-51-6
  • IUPAC Name : 1-(5-methylisoxazol-3-yl)methylpiperazine

The compound features a piperazine ring connected to a 5-methylisoxazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions and potentially providing antidepressant or anxiolytic effects.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against several bacterial strains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound:

  • Bacterial Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity:

  • It exhibited moderate activity against Candida albicans, with MIC values indicating effectiveness against fungal growth .

Study on Anticancer Properties

A notable study investigated the anticancer potential of derivatives of piperazine, including this compound. The results indicated that compounds with similar structures could inhibit tumor cell proliferation effectively. The mechanism was linked to the induction of apoptosis in cancer cells through modulation of apoptotic pathways .

Neuropharmacological Effects

Research focusing on the neuropharmacological aspects revealed that this compound might possess anxiolytic properties by modulating serotonin receptors. In animal models, it resulted in reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Preparation Methods

Alkylation of Piperazine with Isoxazole Derivatives

A widely adopted method involves the alkylation of piperazine using 3-(chloromethyl)-5-methylisoxazole. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as triethylamine or DIEA to deprotonate piperazine, facilitating nucleophilic attack.

Example Protocol

  • Reagents : Piperazine (1.2 eq), 3-(chloromethyl)-5-methylisoxazole (1 eq), DIEA (2 eq), DMF (solvent).

  • Conditions : Stirred at 80°C for 12–24 hours under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and purification via flash chromatography (0–10% MeOH in DCM).

  • Yield : 67–85%.

This method’s efficiency hinges on the leaving group’s reactivity (chloride vs. bromide) and steric hindrance at the isoxazole’s methyl position. Substituting chloride with bromide enhances reaction kinetics but may complicate purification due to byproduct formation.

Reductive Amination Approaches

Piperazine Intermediate Reduction

Patented methodologies describe synthesizing piperazine derivatives via reduction of 3,4-dehydro-piperazine-2-one intermediates. For 1-[(5-Methylisoxazol-3-yl)methyl]piperazine, this involves:

  • Intermediate Synthesis : Condensation of ethylenediamine with a ketone precursor to form 3,4-dehydro-piperazine-2-one.

  • Reduction : Use of LiAlH₄ or NaBH₄ in THF or EtOH to reduce the ketone to the secondary amine.

Critical Parameters

  • Reducing Agent : LiAlH₄ affords higher yields (>75%) but requires anhydrous conditions, whereas NaBH₄ is safer but less efficient (50–60% yield).

  • Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation significantly reduces reaction times for piperazine-isoxazole conjugates. A representative protocol from recent literature includes:

  • Reagents : 3-(bromomethyl)-5-methylisoxazole (1 eq), piperazine (1.2 eq), DIEA (2 eq), DMF.

  • Conditions : Microwave irradiation at 80°C for 20 minutes.

  • Yield : 74–85%, with purity >95% by HPLC.

This method’s advantages include rapid kinetics and reduced solvent waste, making it suitable for high-throughput applications.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Advantages
Nucleophilic Substitution80°C, 12–24h67–85%>90%Scalability, low cost
Reductive Amination0–25°C, LiAlH₄/THF50–75%85–90%Versatility for N-alkyl derivatives
Microwave-Assisted80°C, 20 min74–85%>95%Rapid, energy-efficient

Microwave-assisted synthesis emerges as the most efficient, balancing yield and time investment. However, nucleophilic substitution remains preferred for large-scale production due to lower infrastructure requirements.

Analytical Characterization

Synthetic batches are validated using:

  • ¹H NMR : Key signals include δ 2.35 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 4.25 (s, 2H, CH₂).

  • LC-MS : [M+H]⁺ at m/z 181.23, consistent with the molecular formula C₉H₁₅N₃O.

  • Melting Point : 103–112°C (varies with crystallinity).

Challenges and Optimization

Byproduct Formation

Competing N-alkylation at both piperazine nitrogens can yield bis-adducts. Optimization strategies include:

  • Stoichiometry : Limiting isoxazole derivative to 1 eq minimizes di-substitution.

  • Protection/Deprotection : Temporary Boc protection of one nitrogen, though this adds synthetic steps.

Solvent Selection

DMF enhances solubility but complicates removal during workup. Alternatives like acetonitrile or THF reduce purification challenges but may lower reaction rates.

Industrial-Scale Considerations

For kilogram-scale production, nucleophilic substitution in refluxing acetonitrile with K₂CO₃ as the base offers a cost-effective balance:

  • Yield : 70–75%.

  • Purity : 92–94% after recrystallization from ethanol/water.

Emerging Innovations

Recent patents highlight enzymatic approaches using transaminases to catalyze piperazine-isoxazole coupling, though yields remain suboptimal (30–40%) .

Q & A

Basic: What are the common synthetic routes for 1-[(5-Methylisoxazol-3-yl)methyl]piperazine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Reacting a substituted isoxazole derivative (e.g., 5-methylisoxazole-3-carbaldehyde) with piperazine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the target compound .
  • Step 2: Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or crystallization from ethanol .
  • Characterization:
    • 1H NMR : Key peaks include signals for the piperazine methylene group (δ 2.5–3.5 ppm) and isoxazole protons (δ 6.1–6.3 ppm) .
    • LC-MS : To confirm molecular weight (expected [M+H]⁺ = 208.1) and purity (>95%) .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Assign peaks to confirm the piperazine backbone and isoxazole substituent. For example, the methyl group on the isoxazole appears as a singlet at δ 2.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₃N₃O) with an error margin <2 ppm .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced: How can researchers evaluate the bioactivity of this compound as a P2Y12 inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • ADP-induced platelet aggregation : Use human platelet-rich plasma (PRP) to measure inhibition efficacy (IC₅₀) .
    • Competitive Binding Studies : Radiolabeled (e.g., ³H-2MeSADP) displacement assays to determine receptor affinity .
  • Controls : Include clopidogrel as a positive control and vehicle (DMSO) for baseline comparison.
  • Dose-Response Curves : Generate using log-concentration ranges (1 nM–100 µM) to calculate potency and selectivity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?

Methodological Answer:

  • Modify Substituents :
    • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability .
    • Piperazine Core : Replace the methyl group with bulkier alkyl chains to improve receptor fit (e.g., ethyl or cyclopropyl derivatives) .
  • Evaluation Metrics :
    • Lipophilicity (LogP) : Measure via shake-flask method to correlate with membrane permeability .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproduce Conditions : Ensure exact replication of solvent systems (e.g., ethanol vs. DMF), reaction times (6–8 hours), and temperatures (reflux vs. RT) .
  • Statistical Analysis : Perform triplicate experiments with ANOVA to identify significant variability sources (e.g., catalyst purity) .
  • Cross-Validate Assays : Compare platelet aggregation results with alternative methods (e.g., flow cytometry for P-selectin expression) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
    • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: What strategies can improve the scalability of synthetic routes while maintaining yield?

Methodological Answer:

  • Catalyst Optimization : Replace stoichiometric reagents (e.g., NaBH₃CN) with catalytic systems (e.g., Pd/C for hydrogenation) .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times .
  • Process Analytics : Use in-line FTIR or PAT tools to monitor intermediate formation in real time .

Advanced: How can computational modeling predict the compound’s interaction with P2Y12 receptors?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model ligand-receptor interactions, focusing on key residues (e.g., Arg256, Tyr105) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.